Mechanism of Action: Covalent, Activation-Dependent Inhibition vs. Non-Covalent NNIs
Tegobuvir is distinguished by its requirement for intracellular activation to form a covalent adduct with NS5B. It does not inhibit NS5B in standard biochemical assays, unlike most NNIs [1]. Its activity is dependent on cellular glutathione levels and CYP 1A activity, leading to the formation of a glutathione conjugate that covalently modifies the polymerase [2]. In contrast, Filibuvir and Dasabuvir are direct, non-covalent allosteric inhibitors that inhibit NS5B in biochemical assays without metabolic activation .
| Evidence Dimension | Inhibition of NS5B in biochemical assay |
|---|---|
| Target Compound Data | No inhibition; requires cellular activation |
| Comparator Or Baseline | Filibuvir, Dasabuvir: Direct, non-covalent inhibition |
| Quantified Difference | Qualitative difference: Tegobuvir is a prodrug requiring metabolic activation; comparators are direct inhibitors |
| Conditions | Biochemical NS5B polymerase assay vs. cellular replicon assays |
Why This Matters
This unique covalent mechanism may offer distinct resistance profiles and sustained target engagement, impacting experimental design in drug resistance studies.
- [1] Shih, I.-H., Vliegen, I., Peng, B., et al. (2011). Mechanistic characterization of GS-9190 (Tegobuvir), a novel nonnucleoside inhibitor of hepatitis C virus NS5B polymerase. Antimicrobial Agents and Chemotherapy, 55(9), 4196-4203. View Source
- [2] Hebner, C. M., Han, B., Brendza, K. M., et al. (2012). The HCV non-nucleoside inhibitor Tegobuvir utilizes a novel mechanism of action to inhibit NS5B polymerase function. PLoS ONE, 7(6), e39163. View Source
